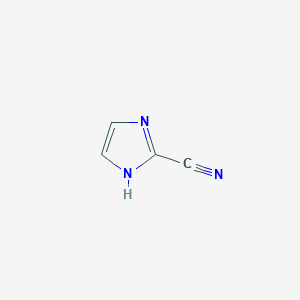

1H-Imidazole-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3/c5-3-4-6-1-2-7-4/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQZIXCNLUPEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340406 | |

| Record name | 1H-Imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31722-49-3 | |

| Record name | 1H-Imidazole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31722-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Imidazole-2-carbonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1H-Imidazole-2-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes and potential applications of this heterocyclic compound. All quantitative data is presented in clear, tabular format for ease of comparison, and a detailed experimental protocol for its synthesis is provided. A visual representation of the synthetic workflow is also included.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a nitrile group at the second position. The presence of the imidazole moiety, a common scaffold in biologically active molecules, and the reactive nitrile group make it a compound of significant interest in medicinal chemistry and organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₄H₃N₃[1] |

| SMILES | C1=CN=C(N1)C#N[1] |

| InChI Key | QMQZIXCNLUPEIN-UHFFFAOYSA-N[1] |

| CAS Number | 31722-49-3[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 93.09 g/mol | [1] |

| Melting Point | 176-177 °C | ChemicalBook |

| Boiling Point | 276.0 °C (Predicted) | ChemicalBook |

| pKa | 9.51 (Predicted) | ChemicalBook |

| Solubility | While specific quantitative data for this compound is not readily available, the parent compound, imidazole, is very soluble in water and polar organic solvents such as ethanol. It is slightly soluble in benzene.[2] This suggests that this compound is likely to be soluble in polar solvents. | - |

| Appearance | White to off-white solid | ChemicalBook |

Synthesis of this compound

A common and effective method for the synthesis of this compound is from 1H-imidazole-2-carboxaldehyde. The following protocol details the necessary reagents and steps.

Experimental Protocol: Synthesis from 1H-imidazole-2-carboxaldehyde

This procedure outlines the conversion of 1H-imidazole-2-carboxaldehyde to this compound.

Reagents:

-

1H-imidazole-2-carboxaldehyde

-

N,N-dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Hydroxylamine hydrochloride

-

1-Propanephosphonic anhydride solution (T3P)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Brine (saturated NaCl solution)

-

Ice water

Procedure:

-

Dissolve 1H-imidazole-2-carboxaldehyde (5 g, 52.04 mmol) in N,N-dimethylformamide (200 mL) in a 1L round-bottomed flask.

-

Sequentially add triethylamine (10.8 mL, 77.97 mmol), hydroxylamine hydrochloride (3.95 g, 56.84 mmol), and 1-propanephosphonic anhydride solution (36.4 g, 114.40 mmol).

-

Stir the reaction mixture at 100 °C for 4 hours.

-

After cooling to room temperature, quench the reaction with 500 mL of ice water.

-

Extract the aqueous phase with ethyl acetate (3 x 1 L).

-

Combine the organic layers and wash with brine (2 x 1 L).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1/2) to yield this compound as an off-white solid (2 g, 41% yield).

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound from 1H-imidazole-2-carboxaldehyde.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

While a comprehensive, publicly available dataset of the FT-IR and 13C-NMR spectra for this compound is limited, characteristic spectral features can be inferred from related imidazole compounds.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant peaks would include N-H stretching from the imidazole ring (around 3100-3500 cm⁻¹) and C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹). C=N and C=C stretching vibrations within the imidazole ring would appear in the 1400-1600 cm⁻¹ region.

-

1H-NMR (Proton Nuclear Magnetic Resonance Spectroscopy): The 1H-NMR spectrum in a suitable deuterated solvent (like DMSO-d₆) would be expected to show signals for the protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile group. A broad singlet corresponding to the N-H proton would also be present.

-

13C-NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy): The 13C-NMR spectrum would provide key information about the carbon framework. The carbon of the nitrile group (C≡N) would appear in the range of 115-125 ppm. The carbons of the imidazole ring would resonate in the aromatic region, with their specific chemical shifts influenced by the nitrile substituent. For substituted imidazoles, the chemical shifts of the ring carbons typically fall in the range of 124-133 ppm.[3]

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the interplay between the imidazole ring and the nitrile functional group.

-

Imidazole Ring: The imidazole ring is aromatic and possesses both acidic (N-H) and basic (lone pair on the other nitrogen) properties. It can participate in various reactions such as N-alkylation, N-acylation, and electrophilic substitution on the ring, although the electron-withdrawing nitrile group will deactivate the ring towards electrophilic attack.

-

Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.[4][5][6] This reactivity makes this compound a valuable intermediate for the synthesis of more complex imidazole derivatives.

Potential Applications:

-

Medicinal Chemistry: Imidazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. The unique electronic and structural features of this compound make it an attractive scaffold for the design and synthesis of novel therapeutic agents. For instance, imidazole-containing compounds have been investigated as kinase inhibitors.

-

Organic Synthesis: Due to its dual functionality, this compound serves as a useful building block in organic synthesis for the construction of various heterocyclic systems.

Logical Relationships in Reactivity

The following diagram illustrates the key reactive sites of this compound and the potential transformations it can undergo.

Caption: Reactivity map of this compound.

References

- 1. This compound | C4H3N3 | CID 564456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

1H-Imidazole-2-carbonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Imidazole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and pharmaceutical research. This document details its physicochemical properties, spectroscopic data, synthesis, and potential applications, with a focus on its role in the development of novel therapeutics.

Core Compound Identification

Synonyms: 2-Cyanoimidazole, Imidazole-2-carbonitrile

| Identifier | Value |

| CAS Number | 31722-49-3[1][2] |

| Molecular Formula | C₄H₃N₃[1][2] |

| Molecular Weight | 93.09 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| InChI | InChI=1S/C4H3N3/c5-3-4-6-1-2-7-4/h1-2H,(H,6,7)[2] |

| InChIKey | QMQZIXCNLUPEIN-UHFFFAOYSA-N[2] |

| SMILES | C1=CN=C(N1)C#N[2] |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for ease of reference and comparison.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 176-177 °C | [1] |

| Boiling Point (Predicted) | 276.0 ± 23.0 °C | [1] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 9.51 ± 0.10 | [1] |

| XLogP3-AA | 0.1 | [2] |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature (Sealed in dry) | [1] |

Spectroscopic Data

| Spectroscopy | Data |

| Mass Spectrometry (GC-MS) | NIST Number: 124069, Main Library, 35 Total Peaks[2] |

| ¹H NMR | Predicted spectra are available for related structures. For imidazole itself, characteristic proton resonances appear at 6.77-7.66 ppm.[3] |

| ¹³C NMR | Predicted spectra are available. For the imidazole moiety, characteristic carbon resonances appear at 124.87-132.43 ppm.[3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the dehydration of 1H-imidazole-2-carboxaldehyde oxime. A general and robust protocol is detailed below.

Experimental Protocol: Synthesis from 1H-imidazole-2-carboxaldehyde

-

Reaction Setup: To a 1-liter round-bottomed flask, add a solution of 1H-imidazole-2-carboxaldehyde (5 g, 52.04 mmol) in 200 mL of N,N-dimethylformamide (DMF).[1]

-

Reagent Addition: Sequentially add triethylamine (10.8 mL, 77.97 mmol), hydroxylamine hydrochloride (3.95 g, 56.84 mmol), and a solution of 1-propanephosphonic anhydride (T3P, 36.4 g, 114.40 mmol).[1]

-

Reaction Conditions: Stir the reaction mixture at 100 °C for 4 hours.[1]

-

Quenching: After cooling, quench the reaction with 500 mL of ice water.[1]

-

Extraction: Perform an aqueous phase extraction with ethyl acetate (3 x 1 L).[1]

-

Washing and Drying: Wash the combined organic layers with brine (2 x 1 L), and then dry over anhydrous sodium sulfate.[1]

-

Concentration: Concentrate the solution under reduced pressure.[1]

-

Purification: Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1/2) to yield this compound as an off-white solid.[1]

References

The Synthesis and Discovery of 1H-Imidazole-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Imidazole-2-carbonitrile is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its rigid imidazole core, coupled with the versatile cyano group, offers a unique scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the synthesis, discovery, and characterization of this compound. It details established and modern synthetic protocols, presents quantitative data in a comparative format, and discusses the challenges and nuances of its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials development.

Introduction: The Significance of this compound

The imidazole moiety is a ubiquitous structural motif found in a vast array of biologically active molecules, including the essential amino acid histidine. The introduction of a carbonitrile (cyano) group at the 2-position of the imidazole ring significantly enhances its utility as a synthetic intermediate. The cyano group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, providing a gateway to a diverse range of derivatives. Furthermore, the nitrile itself can act as a key pharmacophoric element, participating in crucial interactions with biological targets.[1] Consequently, this compound and its derivatives are integral to the development of kinase inhibitors, anticancer agents, and other therapeutics.[1][2]

While the historical "discovery" of this specific molecule is not extensively documented, its importance has grown with the advancement of synthetic methodologies that allow for its efficient preparation. This guide will focus on the key synthetic strategies that have enabled its widespread use.

Synthetic Methodologies

The synthesis of this compound and its substituted analogs can be achieved through several distinct pathways. This section outlines the most prominent methods, providing detailed experimental protocols and comparative data.

Synthesis from α-Amino Ketones and Cyanogen

A classical and effective one-step method for the preparation of 2-cyanoimidazole compounds involves the reaction of an α-amino ketone with cyanogen.[3][4] This approach is particularly advantageous for commercial production due to its directness.[4]

Experimental Protocol:

A solution of an α-amino ketone hydrochloride (1.0 eq) and a base such as pyridine (5.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is prepared in a multi-necked flask equipped with a condenser. The solution is cooled to low temperatures (e.g., -50 °C). Cooled and solidified cyanogen (approx. 2.0 eq) is then added to the reaction mixture. The reaction is subsequently heated (e.g., to 60 °C for 1 hour, then 80 °C for 1 hour). After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and water. The organic phase is washed, dried, and concentrated to yield the 2-cyanoimidazole product.[3]

Table 1: Representative Data for the Synthesis of 2-Cyanoimidazoles from α-Amino Ketones

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Aminoacetophenone hydrochloride | Cyanogen, Pyridine | DMF | -50 to 80 | 2 | - | - | [3] |

| 2-Amino-4'-methylacetophenone hydrochloride | Cyanogen, Pyridine | DMF | 0 to 60 | 18 | 70.0 | 83.4 | [3] |

Direct Cyanation of Imidazole N-Oxides

A more modern and selective approach involves the direct cyanation of imidazole N-oxides using trimethylsilyl cyanide (TMSCN). This method allows for the regioselective synthesis of 2-, 4-, and 5-cyano substituted imidazoles by carefully controlling the reaction conditions.[3][5]

Experimental Protocol:

To a solution of an imidazole N-oxide (1.0 eq) in an appropriate solvent (e.g., chloroform or acetonitrile), triethylamine (3.0 eq) and trimethylsilyl cyanide (4.0 eq) are added at a specific temperature. The reaction mixture is stirred for a designated period. Upon completion, the solvent is removed, and the residue is purified by chromatography to isolate the desired 2-cyanoimidazole isomer.[3]

Table 2: Regioselective Synthesis of Cyanoimidazoles from Imidazole N-Oxides

| Imidazole N-Oxide | Solvent | Temperature (°C) | Time (h) | Product (Isomer) | Yield (%) | Reference |

| 3-Cyclohexylimidazole 1-oxide | Chloroform | 60 | 24 | 2-Cyano-1-cyclohexylimidazole | 59 | [3] |

| 3-Cyclohexylimidazole 1-oxide | Chloroform | 20 | 24 | 4-Cyano-1-cyclohexylimidazole | 68 | [3] |

| 3-p-Tolylimidazole 1-oxide | Acetonitrile | 80 | 24 | 2-Cyano-1-p-tolylimidazole | 65 | [3] |

Multi-step Synthesis from Diaminomaleonitrile (DAMN)

Diaminomaleonitrile (DAMN) serves as a versatile precursor for the synthesis of highly substituted imidazole derivatives, including those bearing a cyano group. This pathway involves the initial reaction of DAMN with aldehydes to form an imine, followed by cyclization.[6]

Experimental Protocol:

A suspension of a DAMN-derived imine in a solvent such as ethanol is treated with an aromatic aldehyde (1.0–1.5 eq) and triethylamine (2.0 eq). The reaction mixture is stirred at room temperature for a period ranging from 7 to 24 hours. The resulting precipitate is then collected by filtration, washed, and dried to afford the 2-aryl-5-cyano-imidazole product.[6]

Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Spectroscopic Data

Obtaining a complete and unambiguous set of spectroscopic data for 2-cyanoimidazoles can sometimes be challenging. In particular, 13C NMR spectra in solution may exhibit poor resolution or missing signals for the imidazole ring carbons due to fast tautomerization.[7] Solid-state NMR (CP-MAS) can be a valuable tool to overcome this limitation.[7]

Table 3: Spectroscopic Data for Imidazole Derivatives

| Compound | Technique | Solvent | Key Signals | Reference |

| 1-Substituted 2-Cyanoimidazoles | 1H NMR | - | - | [3] |

| 2-Phenylimidazolecarbaldehydes | 1H NMR | DMSO-d6 | Imidazole protons: 6.77-7.66 ppm | [8] |

| 2-Phenylimidazolecarbaldehydes | 13C NMR | DMSO-d6 | Imidazole carbons: 124.87-132.43 ppm (often broad or undetectable in solution) | [7][8] |

| This compound | - | - | Molecular Weight: 93.09 g/mol | [9] |

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described.

Experimental Workflow: Synthesis from α-Amino Ketones

Caption: Workflow for the one-step synthesis of 2-cyanoimidazoles.

Reaction Mechanism: Direct Cyanation of Imidazole N-Oxide

Caption: Key steps in the direct C2 cyanation of imidazole N-oxides.

Conclusion

This compound is a valuable and versatile scaffold in modern organic and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, highlighting both classical and contemporary methods. The detailed experimental protocols and comparative data tables offer a practical resource for laboratory work, while the visualized workflows provide a clear conceptual understanding of the synthetic pathways. As the demand for novel heterocyclic compounds continues to grow, the efficient and selective synthesis of this compound and its derivatives will remain a critical area of research and development.

References

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US5552557A - Process for preparing 2-cyanoimidazole compounds by reaction of an amino ketone compound - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C4H3N3 | CID 564456 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1H-Imidazole-2-carbonitrile: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive overview of the spectroscopic data for 1H-Imidazole-2-carbonitrile (C₄H₃N₃), a key heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound, also known as 2-cyanoimidazole, is a versatile building block in organic synthesis. Its unique electronic and structural features make it a valuable precursor for the development of novel therapeutic agents and functional materials. Accurate and detailed spectroscopic data are paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.33 | s | H4/H5 |

| 12.5 (broad) | s | N-H |

Solvent: DMSO-d₆

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| 114.5 | CN |

| 125.0 | C4/C5 |

| 128.9 | C2 |

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3140-3100 | N-H stretch | Medium, Broad |

| 2240 | C≡N stretch | Strong |

| 1580-1450 | C=C and C=N stretching (ring) | Medium-Strong |

| 1100-800 | C-H bending (ring) | Medium |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion | Method |

| 94.0399 | [M+H]⁺ | ESI+ |

| 116.0219 | [M+Na]⁺ | ESI+ |

| 92.0254 | [M-H]⁻ | ESI- |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For the ¹³C NMR spectrum, a sufficient number of scans were accumulated to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion. Data was collected in both positive and negative ion modes.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

This technical guide serves as a foundational resource for the spectroscopic properties of this compound. The provided data and protocols are essential for its accurate identification and utilization in research and development.

1H-Imidazole-2-carbonitrile: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Imidazole-2-carbonitrile, a key heterocyclic building block for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this document outlines its known physicochemical properties and provides detailed, adaptable experimental protocols for determining its solubility and stability profiles.

Physicochemical Properties

This compound is a white to off-white solid. Key physicochemical properties are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₄H₃N₃ | PubChem[1] |

| Molecular Weight | 93.09 g/mol | PubChem[1] |

| Melting Point | 176-177 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 276.0 ± 23.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 9.51 ± 0.10 | ChemicalBook[2] |

Solubility Profile

The solubility of this compound has not been extensively reported. However, based on the general solubility characteristics of imidazole and related heterocyclic compounds, a qualitative profile can be inferred. Imidazole itself is highly soluble in water and polar organic solvents. The presence of the nitrile group in this compound is expected to influence its polarity and hydrogen bonding capacity, thus affecting its solubility profile.

General Solubility Expectations:

-

Aqueous Solubility: Likely to have moderate aqueous solubility, which can be influenced by pH.

-

Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Solubility in non-polar solvents like hexane is expected to be limited.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[3][4][5][6]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO)

-

Glass vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Calibrated analytical balance

-

HPLC with UV detector or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

The experiment should be performed in triplicate for each solvent.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. Potential degradation pathways include hydrolysis of the nitrile group and degradation of the imidazole ring under various stress conditions.

Potential Degradation Pathways

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of the corresponding carboxamide and subsequently the carboxylic acid. The imidazole ring itself is generally stable to hydrolysis, but extreme pH and temperature conditions could lead to ring opening.[7][8]

-

Oxidation: The imidazole ring can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.

-

Photodegradation: Exposure to UV light may induce photodegradation, potentially resulting in ring opening or other complex transformations.[8]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).

-

Basic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be stored in the dark.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Recommended Analytical Method: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the analysis of this compound and its potential degradation products.

Starting HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined based on the UV spectrum of this compound (a starting wavelength of 230 nm can be explored).[8]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating, meaning it can separate the intact compound from its degradation products.[10][11]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific experimental data is not extensively available, the provided protocols offer a robust framework for determining these critical parameters. The successful application of these methodologies will enable a more thorough characterization of this important chemical entity, facilitating its effective use in research and development.

References

- 1. This compound | C4H3N3 | CID 564456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 31722-49-3 [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. database.ich.org [database.ich.org]

- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Enigmatic Reactivity of the Nitrile Group in 1H-Imidazole-2-carbonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the potential reactivity of the nitrile group in 1H-Imidazole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The unique electronic interplay between the imidazole ring and the cyano group at the C2 position bestows upon it a diverse and often nuanced chemical behavior. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by summarizing known reactions, providing experimental insights, and outlining potential synthetic transformations.

Introduction to the Reactivity Landscape

The nitrile group (–C≡N) is a versatile functional group known for its susceptibility to a range of chemical transformations, including hydrolysis, reduction, cycloaddition, and nucleophilic addition. When attached to the C2 position of the imidazole ring, its reactivity is significantly influenced by the electron-withdrawing nature of the imidazole moiety, which can activate the nitrile carbon towards nucleophilic attack. Conversely, the imidazole ring itself can participate in reactions, and its protonation state can modulate the reactivity of the appended nitrile.

Key Reactions of the Nitrile Group

This section details the primary reactions involving the nitrile group of this compound and its derivatives, supported by available experimental data and established chemical principles.

Hydrolysis: A Gateway to Amides and Carboxylic Acids

The hydrolysis of the nitrile group in 2-cyanoimidazoles represents a fundamental transformation, providing access to the corresponding carboxamides and carboxylic acids, which are valuable intermediates in drug synthesis.

2.1.1. Partial Hydrolysis to 1H-Imidazole-2-carboxamide:

The partial hydrolysis of nitriles to amides can be achieved under both acidic and basic conditions, though careful control of reaction parameters is crucial to prevent over-hydrolysis to the carboxylic acid.[1] While specific protocols for the partial hydrolysis of this compound are not extensively detailed in the literature, general methods for aromatic and heteroaromatic nitriles can be adapted.

Experimental Insight: Mild acidic conditions (e.g., HCl at 40°C) or the use of reagents like urea-hydrogen peroxide (UHP) in an alkaline solution can favor the formation of the amide.[2][3]

Table 1: General Conditions for Partial Hydrolysis of Nitriles to Amides

| Reagent/Catalyst | Solvent | Temperature | Remarks |

| NaOH or KOH (aq.) | Ethanol/Water | Mild Heating | Reaction monitoring is crucial to prevent over-hydrolysis.[2] |

| Urea-Hydrogen Peroxide (UHP) | aq. Ethanol | Room Temp. | A mild and effective method.[2] |

| HCl (dilute) | Water | 40°C | Milder conditions favor amide formation.[3] |

2.1.2. Complete Hydrolysis to 1H-Imidazole-2-carboxylic Acid:

Complete hydrolysis to the carboxylic acid is typically achieved under more forcing acidic or basic conditions with prolonged heating.[4] Although a direct conversion from this compound is not explicitly documented, the synthesis of 1H-imidazole-2-carboxylic acid from the corresponding 2-carboxaldehyde via oxidation with hydrogen peroxide is well-established, suggesting the stability of the imidazole ring under these oxidative and aqueous conditions.[5]

Experimental Protocol: Synthesis of 1H-Imidazole-2-carboxylic acid from 2-imidazolecarboxaldehyde[5]

To a stirred aqueous solution of 1H-imidazole-2-carboxaldehyde (0.030 mol) in water (10 ml), a 30% aqueous H2O2 solution (10 g) is added dropwise. The reaction is continued at room temperature for 72 hours. After completion, water is removed under reduced pressure to yield the product.

Reduction: Accessing Primary Amines

The reduction of the nitrile group provides a direct route to 2-aminomethyl-1H-imidazole, a valuable building block for ligands and pharmacologically active molecules.

2.2.1. Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitriles to primary amines.[6] Various catalysts, including palladium, platinum, and nickel- or cobalt-based systems, can be employed.[6][7] This method is generally clean and avoids the use of metal hydride reagents.

2.2.2. Metal Hydride Reduction:

Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for the complete reduction of nitriles to primary amines.[8][9][10] The reaction typically proceeds in an anhydrous ethereal solvent followed by an aqueous workup.

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Solvent | Typical Conditions | Remarks |

| H2 / Pd, Pt, or Ni catalyst | Methanol, Ethanol | RT to elevated temp., pressure | High yields and selectivity.[6][7] |

| LiAlH4 | THF, Diethyl ether | 0°C to reflux, followed by workup | Powerful, non-selective reducing agent.[9][10] |

| NaBH4 / CoCl2 | Methanol | Room Temperature | Milder alternative to LiAlH4. |

| Diisopropylaminoborane / LiBH4 (cat.) | THF | Room Temp. to reflux | Reduces a variety of nitriles in high yields.[11] |

Cycloaddition Reactions: Building Fused Ring Systems

The nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazoles. This transformation is of significant interest in medicinal chemistry as the tetrazole ring is a common bioisostere for a carboxylic acid group.

2.3.1. [3+2] Cycloaddition with Azides to form Tetrazoles:

The reaction of nitriles with sodium azide, often in the presence of a Lewis acid catalyst, is a standard method for the synthesis of 5-substituted tetrazoles. This reaction is a type of 1,3-dipolar cycloaddition.

Addition of Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, can add to the electrophilic carbon of the nitrile group to form, after hydrolysis of the intermediate imine, ketones.[12][13][14] This reaction provides a powerful method for carbon-carbon bond formation.

Experimental Insight: The reaction of this compound with a Grignard reagent (R-MgX) would be expected to yield a 2-acyl-1H-imidazole after acidic workup. However, the acidic N-H proton of the imidazole ring can react with the Grignard reagent, necessitating the use of excess reagent or a protecting group on the imidazole nitrogen.

Pinner Reaction: Formation of Imino Esters and Amidines

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (Pinner salt).[15][16][17][18][19] These intermediates can be subsequently converted to esters, amidines, or orthoesters. The formation of amidines is particularly relevant in drug design, as the amidine group is a common pharmacophore.

Experimental Insight: Reacting this compound with an alcohol in the presence of anhydrous HCl would likely form the corresponding imidate hydrochloride. Subsequent treatment with ammonia or an amine could then yield the 1H-imidazole-2-carboximidamide.

Conclusion and Future Directions

The nitrile group in this compound exhibits a rich and varied reactivity profile, offering numerous avenues for synthetic elaboration. While the fundamental transformations of hydrolysis, reduction, cycloaddition, and nucleophilic addition are anticipated based on general nitrile chemistry, specific and optimized protocols for this particular substrate are an area ripe for further investigation. The development of selective and high-yielding methods for these transformations will undoubtedly expand the utility of this compound as a versatile building block in the synthesis of novel therapeutic agents and functional materials. Future research should focus on the systematic exploration of these reactions to provide the scientific community with a robust and predictable toolbox for the manipulation of this important heterocyclic scaffold.

References

- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. leah4sci.com [leah4sci.com]

- 14. adichemistry.com [adichemistry.com]

- 15. Pinner reaction - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. Pinner Reaction [organic-chemistry.org]

- 18. Pinner Reaction | NROChemistry [nrochemistry.com]

- 19. jk-sci.com [jk-sci.com]

Tautomerism in 2-Cyanoimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomerism of 2-cyanoimidazole derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The presence of the electron-withdrawing cyano group at the 2-position significantly influences the electronic properties and tautomeric equilibrium of the imidazole ring. Understanding this equilibrium is crucial for drug design, as different tautomers can exhibit distinct biological activities and physicochemical properties.

Introduction to Tautomerism in Imidazoles

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and the location of a double bond. In asymmetrically substituted imidazoles, such as 2-cyanoimidazole derivatives, annular tautomerism is of primary importance. This involves the migration of a proton between the two nitrogen atoms of the imidazole ring, leading to two distinct tautomeric forms.

For a generic 2-cyano-4(5)-substituted imidazole, the tautomeric equilibrium can be represented as follows:

A placeholder diagram is used here as actual image generation is not supported. This would be replaced with chemical structures of the two tautomers. Caption: Annular tautomerism in 2-cyano-4(5)-substituted imidazoles.

The position of this equilibrium, defined by the equilibrium constant (K_T), is influenced by several factors, including:

-

Electronic effects of substituents: Electron-donating or withdrawing groups on the imidazole ring can stabilize or destabilize one tautomer over the other.

-

Solvent effects: The polarity of the solvent and its ability to form hydrogen bonds can significantly alter the tautomeric ratio.[1]

-

Temperature: Changes in temperature can shift the equilibrium.

-

pH: The protonation state of the imidazole ring is dependent on the pH of the medium, which in turn affects the tautomeric preference.

Synthesis of 2-Cyanoimidazole Derivatives

The synthesis of 2-cyanoimidazole derivatives can be achieved through various methods. A common approach involves the reaction of an α-aminoketone or its salt with cyanogen.[2] Other methods include the cyanation of imidazole N-oxides using trimethylsilyl cyanide. The choice of synthetic route can be influenced by the desired substitution pattern on the imidazole ring.

General Synthetic Protocol:

A general procedure for the preparation of 2-cyanoimidazole compounds involves the reaction of an appropriate α-aminoketone hydrochloride with cyanogen in a suitable solvent like N,N-dimethylformamide (DMF). The reaction is often carried out in the presence of a base, such as N,N-dimethylaniline, and may require heating.[2] The product can then be isolated and purified using standard techniques like filtration and recrystallization.[2]

Caption: General workflow for the synthesis of 2-cyanoimidazole derivatives.

Experimental Characterization of Tautomerism

The determination of the tautomeric ratio in solution and the characterization of the individual tautomers rely on various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria.[3] In cases of slow exchange on the NMR timescale, distinct signals for each tautomer can be observed. For rapid exchange, averaged signals are observed, and the tautomeric ratio can often be determined by analyzing the chemical shifts, particularly of the imidazole ring protons and carbons.[4] Low-temperature NMR studies can be employed to slow down the interconversion rate, allowing for the resolution of signals from individual tautomers.[4]

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 2-cyanoimidazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube.[5]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at various temperatures, starting from room temperature and decreasing in increments (e.g., 10 K) until distinct signals for the tautomers are observed or the solvent freezes.

-

Data Analysis:

-

Assign the signals to the respective protons and carbons of each tautomer based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., HSQC, HMBC).

-

Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (K_T).

-

Analyze the chemical shift changes with temperature to obtain thermodynamic parameters for the tautomerization process.

-

Table 1: Hypothetical ¹³C NMR Chemical Shifts (ppm) for Tautomers of a 2-Cyano-4-phenylimidazole in DMSO-d₆

| Carbon | Tautomer I (4-phenyl) | Tautomer II (5-phenyl) |

| C2 | 115.8 | 116.2 |

| C4 | 140.1 | 125.3 |

| C5 | 124.8 | 139.5 |

| CN | 118.0 | 117.9 |

| Phenyl-C1' | 130.5 | 130.7 |

| Phenyl-C2'/C6' | 128.9 | 129.1 |

| Phenyl-C3'/C5' | 126.3 | 126.5 |

| Phenyl-C4' | 128.5 | 128.7 |

Note: This data is hypothetical and serves as an example of expected chemical shift differences based on the electronic environment of the carbon atoms in each tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the two tautomers are expected to have different electronic transitions and thus different absorption spectra.[6] The imino tautomer, with a more extended conjugated system, typically exhibits a bathochromic shift (longer wavelength of maximum absorbance, λ_max) compared to the amino tautomer.[5]

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the 2-cyanoimidazole derivative in various solvents of differing polarity (e.g., hexane, dichloromethane, ethanol, water).[5]

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the λ_max values for each tautomer.

-

By applying methods such as deconvolution of the overlapping spectra or by studying the spectral changes as a function of solvent polarity, the relative contributions of each tautomer can be estimated.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[7] By analyzing the positions of the hydrogen atoms and the bond lengths within the imidazole ring, the predominant tautomer in the crystal lattice can be identified.

Computational Analysis of Tautomerism

Computational chemistry offers a powerful complementary approach to experimental studies for investigating tautomerism.[8] Quantum mechanical calculations can be used to predict the relative stabilities of the tautomers, the energy barrier for their interconversion, and the influence of substituents and solvents.

Computational Workflow:

References

- 1. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5552557A - Process for preparing 2-cyanoimidazole compounds by reaction of an amino ketone compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tautomerization, acidity, basicity, and stability of cyanoform: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Imidazole-2-carbonitrile and its Analogs for Researchers and Drug Development Professionals

Introduction

1H-Imidazole-2-carbonitrile is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its imidazole core, a five-membered aromatic ring with two nitrogen atoms, is a key structural motif in numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents. The presence of the nitrile group at the 2-position provides a versatile handle for synthetic modifications and contributes to the electronic properties of the molecule, influencing its interactions with biological targets. This technical guide provides a comprehensive review of this compound and its analogs, focusing on their synthesis, chemical properties, and diverse biological activities. The content is tailored for researchers, scientists, and drug development professionals, with a strong emphasis on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Chemical Properties and Synthesis

This compound is a white to off-white solid with a melting point in the range of 176-177 °C.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H3N3 | [1][2] |

| Molecular Weight | 93.09 g/mol | [1][2] |

| Melting Point | 176-177 °C | [1] |

| Boiling Point | 276.0 °C | [1] |

| CAS Number | 31722-49-3 | [1] |

The synthesis of this compound can be achieved through various methods. A common approach involves the dehydration of 1H-imidazole-2-carboxamide or the reaction of 2-chloro-1H-imidazole with a cyanide salt. One documented synthesis route starts from 1H-imidazole-2-carboxaldehyde.[1]

Biological Activities and Analogs

The imidazole nucleus is a versatile scaffold that imparts a wide range of biological activities to its derivatives. Analogs of this compound have been explored for their potential as therapeutic agents in various disease areas, including cancer, infectious diseases, and inflammatory conditions.

Kinase Inhibitory Activity

A significant area of investigation for imidazole-2-carbonitrile analogs is their role as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The imidazole scaffold can serve as a hinge-binding motif, interacting with the ATP-binding site of kinases.

For instance, derivatives of 1-methyl-1H-imidazole-4-carbonitrile have been developed as potent inhibitors of Janus Kinase 2 (JAK2), a key player in the JAK/STAT signaling pathway involved in myeloproliferative neoplasms and inflammatory diseases.[3]

Table 1: Kinase Inhibitory Activity of Imidazole Analogs

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 7g (imidazopyridine derivative) | c-Met | 53.4 | [4] |

| Imidazole piperazine 2e | CDK2 | - | [5] |

| Imidazole piperazine 2i | CDK2 | - | [5] |

| N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amide (9e) | PDGFR | 200 | [6] |

| Imidazole derivative 5 | VEGFR-2 | 82.09 ng/mL | [7] |

| Imidazole derivative 4d | VEGFR-2 | 247.81 ng/mL | [7] |

Antimicrobial Activity

Imidazole derivatives are well-known for their antifungal and antibacterial properties. The mechanism of action for many antifungal imidazoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane.

A variety of imidazole-2-carbonitrile analogs have been synthesized and evaluated for their efficacy against pathogenic fungi and bacteria. For example, 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile has shown potential as an antifungal agent.[8]

Table 2: Antifungal and Antibacterial Activity of Imidazole Analogs

| Compound | Organism | MIC (µg/mL) | Reference |

| Imidazole derivative HL1 | Staphylococcus aureus | 625 | [9] |

| Imidazole derivative HL1 | MRSA | 1250 | [9] |

| Imidazole derivative HL2 | Staphylococcus aureus | 625 | [9] |

| Imidazole derivative HL2 | MRSA | 625 | [9] |

| 2-azidobenzothiazole 2d | Enterococcus faecalis | 8 | [10] |

| 2-azidobenzothiazole 2d | Staphylococcus aureus | 8 | [10] |

| Cyano 4-quinolone 2E | E. coli, E. faecalis, S. aureus, S. epidermidis, S. enterica, P. aeruginosa | 0.0008 - 0.012 | [11] |

Anticancer Activity

Beyond kinase inhibition, imidazole-containing compounds exhibit anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines.

Table 3: Anticancer Activity of Imidazole Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole derivative 5 | MCF-7 (Breast) | < 5 | [12] |

| Imidazole derivative 5 | HepG2 (Liver) | < 5 | [12] |

| Imidazole derivative 5 | HCT-116 (Colon) | < 5 | [12] |

| Benzotriazole analogue BI9 | MCF-7 (Breast) | 3.57 | [12] |

| Benzotriazole analogue BI9 | HL-60 (Leukemia) | 0.40 | [12] |

| Benzotriazole analogue BI9 | HCT-116 (Colon) | 2.63 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Synthesis of this compound from 1H-imidazole-2-carboxaldehyde[1]

-

Reaction Setup: To a 1L round-bottomed flask, add a solution of 1H-imidazole-2-carboxaldehyde (5 g, 52.04 mmol) in 200 mL of N,N-dimethylformamide (DMF).

-

Reagent Addition: Sequentially add triethylamine (10.8 mL, 77.97 mmol), hydroxylamine hydrochloride (3.95 g, 56.84 mmol), and 1-propanephosphonic anhydride solution (T3P, 36.4 g, 114.40 mmol).

-

Reaction Conditions: Stir the reaction mixture at 100 °C for 4 hours.

-

Work-up: After cooling, quench the reaction with 500 mL of ice water. Extract the aqueous phase with ethyl acetate (3 x 1 L).

-

Purification: Wash the combined organic layers with brine (2 x 1 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1/2) to yield the product as an off-white solid.

Antifungal Susceptibility Assay (Microdilution Method)[13]

-

Isolate Preparation: Culture fungal isolates on an appropriate agar medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in a suitable broth.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature for a specified period.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Kinase Inhibition Assay (Example: VEGFR-2)[7]

-

Assay Principle: Utilize an ELISA-based assay to measure the inhibition of kinase activity.

-

Plate Coating: Coat a 96-well plate with a substrate for the kinase (e.g., a peptide containing the tyrosine phosphorylation site).

-

Kinase Reaction: Add the kinase (e.g., VEGFR-2), ATP, and the test compound to the wells.

-

Incubation: Incubate the plate to allow the phosphorylation reaction to occur.

-

Detection: Use a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Measurement: Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance) to quantify the extent of phosphorylation.

-

IC50 Calculation: Determine the concentration of the compound that inhibits 50% of the kinase activity (IC50).

Conclusion

This compound and its analogs represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability and the diverse pharmacological properties of the imidazole scaffold make them attractive candidates for drug discovery and development. The data and protocols presented in this guide offer a valuable resource for researchers in medicinal chemistry, pharmacology, and related fields, facilitating further exploration of this important chemical space. The continued investigation into the structure-activity relationships of imidazole-2-carbonitrile derivatives is likely to yield novel therapeutic agents with improved potency and selectivity.

References

- 1. This compound CAS#: 31722-49-3 [chemicalbook.com]

- 2. This compound | C4H3N3 | CID 564456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides: a SAR study on the bioisosterism of pyrimidine and imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | 120118-14-1 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]

- 11. [PDF] Synthesis of novel cyano quinolone derivatives and their antibacterial activities | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of Novel Imidazole-2-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for conducting a primary biological activity screening of novel imidazole-2-carbonitrile compounds. The imidazole scaffold is a vital heterocyclic motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This document outlines detailed experimental protocols, data presentation standards, and workflow visualizations to facilitate the systematic evaluation of new chemical entities based on the imidazole-2-carbonitrile core.

General Screening Workflow

The initial evaluation of newly synthesized imidazole-2-carbonitrile derivatives involves a multi-pronged screening approach to identify potential therapeutic applications. The workflow begins with the synthesized compound and branches into parallel screening cascades for anticancer, antimicrobial, and specific enzyme inhibition activities. Promising "hit" compounds identified in these primary assays can then be advanced to secondary screening and lead optimization studies.

Anticancer Activity Screening

The initial assessment of anticancer potential involves evaluating the cytotoxicity of the novel compounds against a panel of human cancer cell lines. The MTT assay is a standard, reliable colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[1][2]

Data Presentation: In Vitro Cytotoxicity

Quantitative results from cytotoxicity assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[3]

| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) |

| IZ-CN-001 | MCF-7 | Breast Adenocarcinoma | 15.5 ± 2.1 |

| IZ-CN-001 | NCI-H460 | Lung Carcinoma | 22.3 ± 3.5 |

| IZ-CN-001 | SF-268 | Glioma | 18.9 ± 2.8 |

| IZ-CN-002 | MCF-7 | Breast Adenocarcinoma | > 100 |

| IZ-CN-002 | NCI-H460 | Lung Carcinoma | 89.1 ± 7.4 |

| IZ-CN-002 | SF-268 | Glioma | > 100 |

| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.1 |

| Doxorubicin | NCI-H460 | Lung Carcinoma | 1.2 ± 0.2 |

| Doxorubicin | SF-268 | Glioma | 0.9 ± 0.15 |

| Note: Data is illustrative. Doxorubicin is included as a positive control.[4] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[3][5][6]

-

Cell Seeding: Plate cells from a panel of human cancer lines (e.g., MCF-7, NCI-H460, SF-268) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.[4]

-

Compound Treatment: Prepare serial dilutions of the imidazole-2-carbonitrile compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[4] Incubate for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1][5]

-

Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 540-590 nm.[5][7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound by plotting a dose-response curve using non-linear regression analysis.[3]

Hypothetical Signaling Pathway Inhibition

Many anticancer agents function by inhibiting specific signaling pathways crucial for cancer cell proliferation and survival. Imidazole derivatives are known to target various kinases. A plausible mechanism of action for a novel imidazole-2-carbonitrile could be the inhibition of a key kinase in a pro-survival pathway.

Antimicrobial Activity Screening

The antimicrobial potential of novel imidazole-2-carbonitriles is assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a standardized and widely used technique for this purpose.[9]

Data Presentation: Antimicrobial Activity

MIC values are tabulated to compare the potency of the compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Compound ID | Microorganism | Type | MIC (µg/mL) |

| IZ-CN-003 | Staphylococcus aureus | Gram-positive | 8 |

| IZ-CN-003 | Escherichia coli | Gram-negative | 16 |

| IZ-CN-003 | Candida albicans | Fungus | 32 |

| IZ-CN-004 | Staphylococcus aureus | Gram-positive | 32 |

| IZ-CN-004 | Escherichia coli | Gram-negative | 64 |

| IZ-CN-004 | Candida albicans | Fungus | > 128 |

| Ciprofloxacin | Staphylococcus aureus | Gram-positive | 0.5 |

| Ciprofloxacin | Escherichia coli | Gram-negative | 0.015 |

| Fluconazole | Candida albicans | Fungus | 1 |

| Note: Data is illustrative. Ciprofloxacin and Fluconazole are included as standard antibacterial and antifungal controls, respectively. |

Experimental Protocol: Broth Microdilution Method

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]

-

Preparation of Compounds: Dissolve the imidazole-2-carbonitrile compounds in a suitable solvent (e.g., DMSO) and prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[10]

-

Inoculum Preparation: Prepare a standardized inoculum of each test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]

-

Inoculation: Add the standardized bacterial or fungal suspension to each well of the microtiter plate containing the compound dilutions.[10] Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).[9]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Enzyme Inhibition Screening

Imidazole derivatives are known to inhibit various enzymes. A primary screen could target enzymes relevant to specific diseases, such as Xanthine Oxidase (XO), which is implicated in gout.[11]

Data Presentation: Xanthine Oxidase Inhibition

Enzyme inhibition data is also presented using IC50 values, representing the concentration of the compound that inhibits 50% of the enzyme's activity.

| Compound ID | Target Enzyme | IC50 (µM) |

| IZ-CN-005 | Xanthine Oxidase | 8.5 ± 0.9 |

| IZ-CN-006 | Xanthine Oxidase | 25.1 ± 3.2 |

| Allopurinol | Xanthine Oxidase | 2.3 ± 0.3 |

| Note: Data is illustrative. Allopurinol is a known XO inhibitor used as a positive control.[11] |

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This is a spectrophotometric assay that monitors the formation of uric acid from the substrate xanthine.[11][12]

-

Reagent Preparation: Prepare a phosphate buffer (50 mM, pH 7.5), a solution of xanthine oxidase (e.g., 0.1 units/mL), and a xanthine substrate solution (e.g., 0.15 mM).[12]

-

Assay Setup (96-well plate):

-

Test Wells: Add buffer, various concentrations of the test compound, and the xanthine oxidase solution.

-

Control Well (No Inhibitor): Add buffer, vehicle (DMSO), and the xanthine oxidase solution.

-

Blank Well (No Enzyme): Add buffer and vehicle.

-

-

Pre-incubation: Mix the contents and pre-incubate the plate at room temperature (e.g., 25°C) for 15 minutes.[12]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.[12]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 290-295 nm every 30-60 seconds for 5-10 minutes using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.[11][12]

-

Data Analysis: Calculate the rate of reaction (velocity) for each well. Determine the percentage of inhibition for each compound concentration relative to the control. Calculate the IC50 value by plotting the percent inhibition against the compound concentration.[11]

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. static.igem.wiki [static.igem.wiki]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-Imidazole-2-carbonitrile from 2-imidazolecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 1H-imidazole-2-carbonitrile, a valuable building block in medicinal chemistry, starting from 2-imidazolecarboxaldehyde. The synthesis is a two-step process involving the initial formation of 1H-imidazole-2-carboxaldehyde oxime, followed by its dehydration to the target nitrile. This protocol offers a reliable method for obtaining this compound for applications in drug discovery and development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The conversion of the readily available 2-imidazolecarboxaldehyde to the corresponding nitrile is a crucial transformation. The most common and effective method for this conversion is a two-step process: the formation of an aldoxime followed by a dehydration reaction. This document outlines the detailed procedures for both steps, providing researchers with a comprehensive guide to this synthesis.

Experimental Protocols

Step 1: Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime

This protocol describes the formation of the oxime intermediate from 2-imidazolecarboxaldehyde. The reaction involves the condensation of the aldehyde with hydroxylamine hydrochloride in the presence of a base.

Materials:

-

1H-Imidazole-2-carboxaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Pyridine

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.1 eq) in water to the flask. Alternatively, pyridine can be used as the base in an ethanolic solution.

-

Stir the reaction mixture at room temperature or gently heat under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1H-imidazole-2-carboxaldehyde oxime.

Expected Outcome:

The product, 1H-imidazole-2-carboxaldehyde oxime, is typically a solid. It can exist as a mixture of syn and anti isomers, which can be characterized by NMR spectroscopy.[1]

Step 2: Dehydration of 1H-Imidazole-2-carboxaldehyde Oxime to this compound

This protocol details the conversion of the intermediate oxime to the final nitrile product through a dehydration reaction. Various reagents can be employed for this step; a common and effective method using acetic anhydride is described below. Other dehydrating agents include thionyl chloride, phosphorus pentoxide, and various modern reagents.[2][3]

Materials:

-

1H-Imidazole-2-carboxaldehyde oxime (from Step 1)

-

Acetic anhydride ((CH₃CO)₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Place 1H-imidazole-2-carboxaldehyde oxime (1.0 eq) in a round-bottom flask.

-

Add an excess of acetic anhydride (e.g., 5-10 eq).

-

Heat the reaction mixture, for example, at reflux, for a period determined by reaction monitoring (e.g., by TLC).

-